REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][N:8]=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1.ClC1C=C(C=CC=1)C(OO)=[O:26]>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH3:12])[C:10](=[O:13])[CH2:9][N+:8]([O-:26])=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1
|
Name
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7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine-2(3H)on
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Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
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Name
|
|
Quantity
|
13.8 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
under stirring at 20° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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27.303-1) are added
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Type
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STIRRING
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Details
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Stirring of the solution
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Type
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WASH
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Details
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Then the reaction mixture is washed first with 200 ml of 5% NH3 and subsequently with 200 μl of 0.1 n NaOH
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Type
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CUSTOM
|
Details
|
The solvent is removed on an rotatione evaporator
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Type
|
DISSOLUTION
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Details
|
the remaining oily residue is dissolved in 25 ml of isopropanol
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Type
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TEMPERATURE
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Details
|
under heating to 40°-45° C
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
TEMPERATURE
|
Details
|
under slow cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
2 hours after the onset of crystallization
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Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with 50 ml of isopropanol and 50 ml of diisopropylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture is then dried over night over paraffin in an exsiccator
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(=[N+](CC(N2C)=O)[O-])C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |